molecular formula C12H8ClNO4S B1586567 4'-Nitrobiphenyl-4-sulfonyl chloride CAS No. 20443-75-8

4'-Nitrobiphenyl-4-sulfonyl chloride

Cat. No.: B1586567
CAS No.: 20443-75-8
M. Wt: 297.71 g/mol
InChI Key: ITVYADZNMWHYOW-UHFFFAOYSA-N
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Description

4’-Nitrobiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C12H8ClNO4S It is a derivative of biphenyl, featuring a nitro group at the 4’ position and a sulfonyl chloride group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitrobiphenyl-4-sulfonyl chloride typically involves the nitration of biphenyl followed by sulfonation and chlorination. The nitration process can be carried out using nitric acid and sulfuric acid, yielding 4-nitrobiphenyl. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid, followed by chlorination to introduce the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of 4’-Nitrobiphenyl-4-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of zeolite catalysts has been explored to enhance the efficiency of nitration reactions .

Chemical Reactions Analysis

Types of Reactions: 4’-Nitrobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed under controlled conditions to achieve selective reduction.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Mechanism of Action

The mechanism of action of 4’-Nitrobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

    4-Nitrobiphenyl: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

    4’-Aminobiphenyl-4-sulfonyl chloride: Contains an amino group instead of a nitro group, altering its reactivity and applications.

    4’-Nitrobiphenyl-4-sulfonic acid: Lacks the chloride group, making it less reactive in substitution reactions.

Uniqueness: 4’-Nitrobiphenyl-4-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-(4-nitrophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVYADZNMWHYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375056
Record name 4'-nitrobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-75-8
Record name 4'-nitrobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20443-75-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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